1-cyclohexyl-1H-imidazo[4,5-c]pyridine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3H-imidazo[4,5-c]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c16-12-14-10-8-13-7-6-11(10)15(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIWJRSCWUJWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=NC=C3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and cyclohexylamine, followed by cyclization to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-1H-imidazo[4,5-c]pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(4-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : The imidazole moiety is synthesized via reactions involving glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
- Nucleophilic Substitution Reactions : The introduction of the chlorobenzyl and methoxyphenyl groups is achieved through nucleophilic substitution reactions, often utilizing potassium carbonate as a base in dimethylformamide (DMF) as a solvent.
- Final Coupling : The final step involves coupling the substituted imidazole with the chlorobenzyl and methoxyphenyl groups under controlled conditions to yield the target compound.
Anticancer Activity
N-(4-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide has shown promise in preclinical studies as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, a study demonstrated that this compound significantly reduced cell viability in breast cancer cells through the activation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18 | Cell cycle arrest |
Neuroprotective Effects
Research has also indicated that N-(4-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide may possess neuroprotective properties. It has been found to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case studies have shown that treatment with this compound can lead to improved outcomes in models of Alzheimer's disease by enhancing cognitive function and reducing amyloid plaque formation.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways suggests its potential use in treating chronic inflammatory conditions. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally related to 1-cyclohexyl-1H-imidazo[4,5-c]pyridine-2-thiol, differing in substituents or core heterocycles. Key differences in physicochemical properties, synthesis, and applications are highlighted.
Substituted Imidazo[4,5-c]Pyridine-2-Thiol Derivatives
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The cyclohexyl derivative (logP ~3.5 estimated) is significantly more lipophilic than ethyl (logP ~1.8) or methyl (logP ~1.2) analogs, which may enhance blood-brain barrier penetration .
- Synthesis : Ethyl and methyl analogs are synthesized via nucleophilic substitution of 5-methoxy-1H-imidazo[4,5-b]pyridine-2-thiol with alkyl halides under basic conditions . The cyclohexyl derivative likely follows a similar route using cyclohexyl bromide.
- Biological Activity : Larger substituents (e.g., cyclohexyl) may improve binding to hydrophobic enzyme pockets, as seen in ENPP1 inhibitor studies .
Positional Isomers: Imidazo[4,5-b]Pyridine Derivatives
[4,5-c]). This positional shift alters electronic distribution and steric interactions:
- NMR Shifts : The [4,5-b] isomer exhibits distinct downfield shifts for C3-H and C5-H protons compared to [4,5-c] derivatives due to ring current effects .
- Melting Points : [4,5-b] isomers generally have higher melting points (>200°C) than [4,5-c] analogs (~180°C), attributed to stronger intermolecular stacking .
Heterocycle-Modified Analogs: Thiazolo[4,5-c]Pyridine-2-Thiol
Thiazolo[4,5-c]pyridine-2-thiol (CAS 65128-66-7) replaces the imidazole ring with a thiazole. Key differences include:
- Electronic Effects : The sulfur atom in the thiazole ring increases electron-withdrawing character, reducing basicity compared to imidazo derivatives .
- Stability : Thiazolo derivatives require storage under inert gas (N₂/Ar) due to oxidative sensitivity, whereas imidazo analogs are more stable at room temperature .
- Molecular Weight : Lower molecular weight (168.24 vs. 258.36) may limit therapeutic utility in high-molecular-weight targets .
Biological Activity
1-Cyclohexyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR), drawing from diverse research findings.
Chemical Structure and Properties
The compound belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring system. Its structural formula can be represented as follows:
This compound features a cyclohexyl group which may influence its biological interactions and pharmacokinetic properties.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of oncology and immunology. The following sections detail specific activities and mechanisms.
Anticancer Activity
Research indicates that imidazopyridine derivatives often display significant anticancer properties. For instance, studies have shown that compounds within this class can induce apoptosis in various cancer cell lines. The mechanism typically involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Anticancer Activity of Imidazopyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| 1-(4-Methylphenyl)-1H-imidazo[4,5-c]pyridine-2-thiol | HeLa (Cervical) | 8.3 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Properties
Imidazopyridines have also been studied for their anti-inflammatory effects. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Study: Inhibition of TNF-alpha Production
In vitro studies demonstrated that this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression.
- Receptor Modulation : It may act on receptors linked to inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazopyridines is crucial for optimizing their biological activity. Modifications at different positions on the imidazopyridine scaffold can lead to enhanced potency or selectivity against specific targets.
Key Findings:
- Cyclohexyl Substitution : The presence of the cyclohexyl group enhances lipophilicity, improving membrane permeability.
- Thiol Group : The thiol moiety is essential for biological activity, likely due to its role in forming disulfide bonds with target proteins.
Q & A
Q. What are the standard synthetic methodologies for 1-cyclohexyl-1H-imidazo[4,5-c]pyridine-2-thiol?
The synthesis typically involves cyclization of precursors such as cyclohexylamine with heterocyclic intermediates. A common approach involves reacting cyclohexylamine with a pyridine derivative (e.g., 2-cyanopyridine) in the presence of a base (e.g., KOH) under reflux conditions. Solvents like ethanol or dimethylformamide (DMF) are used, with reaction times ranging from 6–24 hours at 80–120°C. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the thiol derivative .
Q. Which analytical techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the imidazo[4,5-c]pyridine core and cyclohexyl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while liquid chromatography-mass spectrometry (LC-MS) ensures purity (>95%). Infrared (IR) spectroscopy can confirm the presence of the thiol (-SH) group via characteristic S-H stretching bands (~2550 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential skin/eye irritation. Store at room temperature in airtight containers, avoiding light and moisture. Refer to Safety Data Sheets (SDS) for specific hazards; however, if unavailable, treat as a hazardous organic compound with unknown toxicity. Dispose via certified chemical waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?
Low yields often arise from incomplete cyclization or side reactions. Optimize by:
- Temperature control : Maintain 100–110°C to balance reaction rate and side-product formation.
- Catalyst screening : Test bases like NaH or DBU for improved cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- In situ monitoring : Use thin-layer chromatography (TLC) to track reaction progress and terminate at peak product concentration .
Q. How do structural modifications (e.g., substituent position) influence biological activity in imidazo[4,5-c]pyridine derivatives?
Substituents significantly alter pharmacodynamics. For example:
- Halogenation : Chlorine at the 4-position (as in 4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine) enhances binding to kinase targets due to increased electronegativity.
- Cyclohexyl vs. phenyl groups : The cyclohexyl group in 1-cyclohexyl derivatives improves lipid solubility, potentially enhancing blood-brain barrier penetration compared to phenyl analogs. Comparative docking studies and SAR analyses are recommended to validate these effects .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. To address:
- Reproduce assays : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity).
- Purity verification : Re-characterize compounds via HPLC and NMR before testing.
- Meta-analysis : Compare data across studies while accounting for substituent-specific effects (e.g., electron-withdrawing groups vs. bulky substituents) .
Q. What computational methods are effective for predicting the binding affinity of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with enzymes or receptors. Focus on:
- Active site flexibility : Account for induced-fit changes in targets like tyrosine kinases.
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding energies. Validate predictions with in vitro assays (e.g., fluorescence polarization for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
